molecular formula C23H27N3O6S B2358890 N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide CAS No. 1025032-70-5

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide

Cat. No.: B2358890
CAS No.: 1025032-70-5
M. Wt: 473.54
InChI Key: TUVGWHRXHWUYQN-UHFFFAOYSA-N
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Description

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide is a complex organic compound that features a piperazine ring, a tosyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tosyl group enhances its reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-16-4-10-20(11-5-16)33(30,31)22(23(29)26-14-12-25(13-15-26)17(2)27)24-21(28)18-6-8-19(32-3)9-7-18/h4-11,22H,12-15H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVGWHRXHWUYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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